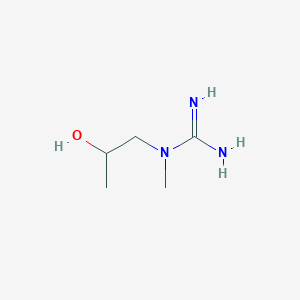

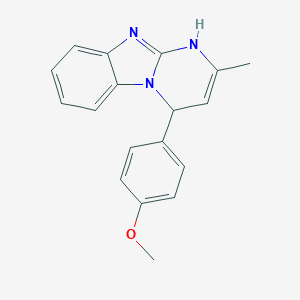

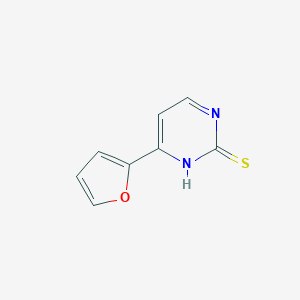

![molecular formula C8H7ClO3S B068350 2-[5-(2-Chloroacetyl)-2-thienyl]acetic acid CAS No. 175203-15-3](/img/structure/B68350.png)

2-[5-(2-Chloroacetyl)-2-thienyl]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related thienylacetic acid derivatives often involves complex reactions such as the Willgerodt-Kindler reaction under phase-transfer conditions, starting from specific aldehydes or acrylaldehydes to achieve the desired thienylacetic acids. These methods highlight the complexity and versatility in synthesizing these compounds, including 2-[5-(2-Chloroacetyl)-2-thienyl]acetic acid analogs (Podshibyakin et al., 2016).

Molecular Structure Analysis

Studies on molecular and electronic structures of related thieno compounds, using methods like AM1 and MNDO for optimizing molecular geometry, provide insights into the conformational preferences and electronic transitions of these molecules. These analyses are crucial for understanding the reactivity and potential applications of 2-[5-(2-Chloroacetyl)-2-thienyl]acetic acid and similar molecules (Buemi, 1989).

Chemical Reactions and Properties

The chemical reactivity of 2-[5-(2-Chloroacetyl)-2-thienyl]acetic acid analogs can be demonstrated through various reactions, such as chloroacetylation, cyclization, and reactions with different nucleophiles to yield a wide array of products. These reactions underscore the compound's versatile reactivity profile which can be tailored for specific purposes (Liu Ying-xiang, 2007).

Physical Properties Analysis

The synthesis and structural elucidation of chloroacetic acid and its derivatives, including the detailed investigation of reaction conditions such as temperature and catalysts, reveal the physical properties such as yield and purity that are essential for practical applications and further chemical transformations (Qiu Lon, 2015).

Chemical Properties Analysis

The chemical properties of thienylacetic acid derivatives, including 2-[5-(2-Chloroacetyl)-2-thienyl]acetic acid, are significantly influenced by their molecular structure. These properties are crucial for understanding their behavior in different chemical environments, reactivity with various reagents, and the formation of specific products under certain conditions. Insights into these properties come from studies on the synthesis, reactions, and characterization of related compounds (Demirbas, 2005).

Scientific Research Applications

Environmental Impact and Toxicology

- Organic acids, including acetic acid derivatives, are commonly investigated for their environmental fate and toxicological effects. For example, the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), which shares structural similarities with the compound of interest, has been widely studied for its environmental persistence and potential toxic effects on non-target organisms. Research has highlighted concerns regarding the detection of 2,4-D in various environments, pointing to the need for strategies to mitigate its entry and reduce exposure risks to both ecosystems and human health (Islam et al., 2017).

Industrial and Biochemical Applications

- In the context of industrial and biochemical applications, organic acids like acetic acid and its derivatives play crucial roles. They are employed in acidizing operations for carbonate and sandstone formations, showcasing their utility in enhancing the permeability of geological formations for oil and gas extraction. The use of weaker and less corrosive organic acids as alternatives to traditional mineral acids has been reviewed, highlighting advancements, technology, and associated challenges (Alhamad et al., 2020).

Wastewater Treatment

- The application of peracetic acid, a related organic acid, in wastewater treatment as a disinfectant has been reviewed. Its effectiveness against a broad spectrum of microbial contaminants, along with the advantages such as ease of treatment and the absence of toxic residuals, positions organic acids as valuable agents in environmental management practices. However, challenges like the high cost and potential increases in organic content post-treatment are noted (Kitis, 2004).

Agricultural Applications

- The role of organic acids in agriculture, particularly in the context of herbicide efficacy and environmental safety, has been a subject of scientometric review. Studies on 2,4-D have shown its extensive use and the subsequent need for research on its toxicological impacts and degradation pathways to safeguard ecological and human health (Zuanazzi et al., 2020).

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[5-(2-chloroacetyl)thiophen-2-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3S/c9-4-6(10)7-2-1-5(13-7)3-8(11)12/h1-2H,3-4H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNLXEDDUXFMEML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C(=O)CCl)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381240 |

Source

|

| Record name | 2-[5-(2-chloroacetyl)-2-thienyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175203-15-3 |

Source

|

| Record name | 5-(2-Chloroacetyl)-2-thiopheneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[5-(2-chloroacetyl)-2-thienyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

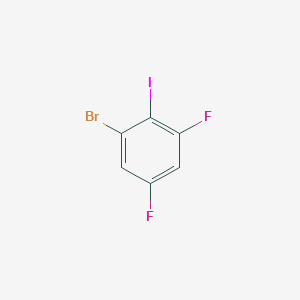

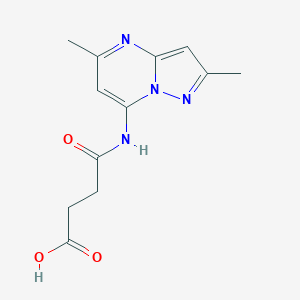

![Ethyl 3-(Butylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B68273.png)

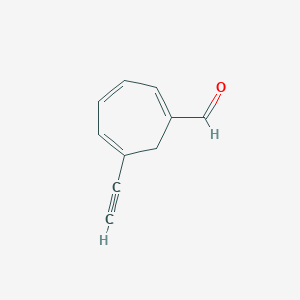

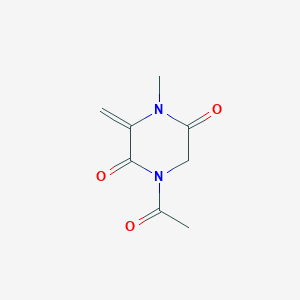

![Ethanone, 1-(3-methylenebicyclo[2.2.1]hept-5-en-2-yl)-(9CI)](/img/structure/B68283.png)

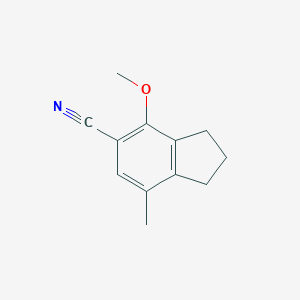

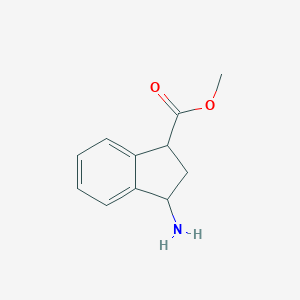

![4-fluoro-7-methyl-1H-benzo[d]imidazole](/img/structure/B68285.png)

![7,8,10-Trihydroxy-2-imino-4,9-diundecyl[1]benzofuro[3,2-e][1,3]benzothiazol-5(2H)-one](/img/structure/B68292.png)